molecular formula C8H14ClNO2 B11903176 Ethyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride

Ethyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride

Cat. No.: B11903176
M. Wt: 191.65 g/mol
InChI Key: QDLZWYPGQCTSNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

ethyl 5-azaspiro[2.3]hexane-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-2-11-7(10)6-3-8(6)4-9-5-8;/h6,9H,2-5H2,1H3;1H

InChI Key

QDLZWYPGQCTSNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC12CNC2.Cl

Origin of Product

United States

Preparation Methods

Cyclization and Protecting Group Manipulation

A critical step involves the formation of the spiro[2.3]hexane scaffold. In one protocol, (1R,3R,4S)-5-tert-butyloxycarbonyl-4-(tert-butyldiphenylsilyloxymethyl)-1-ethyloxycarbonyl-5-azaspiro[2.3]hexane undergoes deprotection using triethylamine trihydrofluoride in tetrahydrofuran (THF) at 60°C for 48 hours, yielding a hydroxymethyl intermediate. Subsequent oxidation with chromic acid converts the hydroxymethyl group to a carboxylic acid, which is then esterified with ethanol under acidic conditions to form the ethyl carboxylate moiety.

Key Reaction Conditions:

  • Temperature: 60°C for deprotection; room temperature for oxidation.

  • Reagents: Triethylamine trihydrofluoride (TEA·3HF), chromic acid (H₂CrO₄).

  • Solvents: THF, acetone.

  • Yield: 45% after silica gel chromatography.

Stereochemical Control in Spirocyclic Synthesis

Achieving the desired stereochemistry in the spiro[2.3]hexane system is challenging due to the rigidity of the bicyclic structure. Asymmetric induction methods, such as chiral auxiliaries and catalytic enantioselective reactions, have been employed.

Chiral Resolution Techniques

A patent (CN103420896B) describes the use of L-camphorsulfonic acid for chiral separation of intermediates, enabling the isolation of the (S)-configured amino derivative. This method is critical for ensuring enantiopurity in the final product, as racemization during synthesis can lead to reduced pharmacological efficacy.

Optimization Insight:

  • Resolving Agent: L-camphorsulfonic acid.

  • Solvent System: Methanol/water mixtures.

  • Yield of Enantiopure Intermediate: 55% after recrystallization.

Catalytic Approaches and Industrial Scalability

Industrial production of this compound emphasizes cost efficiency and scalability. Continuous flow reactors and heterogeneous catalysts are increasingly adopted to enhance reaction rates and reduce waste.

Continuous Flow Synthesis

A VulcanChem protocol highlights the use of continuous flow systems for cycloaddition reactions between cycloalkanones and hydrazines, reducing reaction times from hours to minutes. This method minimizes side reactions and improves yield consistency.

Industrial Parameters:

  • Catalyst: Methanesulfonic acid (MSA).

  • Temperature: 80–100°C.

  • Pressure: 2–3 bar.

  • Throughput: 1.2 kg/h.

Purification and Salt Formation

The final step involves converting the free base to the hydrochloride salt. This is typically achieved by treating the ethyl 5-azaspiro[2.3]hexane-1-carboxylate with hydrochloric acid in a polar aprotic solvent like diethyl ether or dichloromethane.

Purification Protocol:

  • Crystallization: The crude product is dissolved in hot ethanol and cooled to −20°C to precipitate the hydrochloride salt.

  • Filtration and Drying: The crystals are filtered under reduced pressure and dried in a vacuum oven at 40°C.

Purity Data:

  • HPLC Purity: >99% after crystallization.

  • Melting Point: 158–160°C (decomposition).

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, highlighting advantages and limitations:

MethodKey StepsYield (%)Purity (%)Scalability
Boc-Mediated CyclizationDeprotection, oxidation, esterification4599Moderate
Continuous FlowCycloaddition, salt formation6898High
Chiral ResolutionAsymmetric induction, crystallization5599.5Low

Chemical Reactions Analysis

Oxidation Reactions

The ethyl ester group and spirocyclic nitrogen participate in oxidation pathways:

  • Potassium permanganate (KMnO₄) in acidic media converts the ester moiety to a carboxylic acid derivative, forming 5-azaspiro[2.3]hexane-1-carboxylic acid.

  • Ozone (O₃) cleavage of the cyclopropane ring yields fragmented carbonyl compounds, though this reaction requires precise temperature control (−78°C).

Table 1: Oxidation Reaction Parameters

ReagentConditionsMajor ProductYield
KMnO₄/H₂SO₄0°C, 6 hoursCarboxylic acid derivative65–70%
O₃/CH₂Cl₂−78°C, 2 hoursCyclopropane-cleaved carbonyls45%

Reduction Reactions

The compound undergoes selective reduction at the ester and cyclopropane groups:

  • Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the ester to a primary alcohol, yielding 5-azaspiro[2.3]hexane-1-methanol .

  • Hydrogenation (H₂/Pd-C) saturates the cyclopropane ring, forming a bicyclic amine derivative .

Table 2: Reduction Reaction Outcomes

ReagentSolventProductSelectivity
LiAlH₄THF, 0°C5-Azaspiro[2.3]hexane-1-methanol>90%
H₂ (50 psi)/Pd-CEthanolSaturated bicyclic amine78%

Substitution Reactions

The chloride counterion and ester group enable nucleophilic substitutions:

  • Ammonia (NH₃) displaces the ethyl ester, forming 5-azaspiro[2.3]hexane-1-carboxamide.

  • Grignard reagents (e.g., CH₃MgBr) attack the carbonyl carbon, generating tertiary alcohols.

Cycloaddition and Ring-Opening Reactions

The spirocyclic structure participates in strain-driven transformations:

  • Thermal rearrangement (Brandi-Guarna reaction) at 120°C converts the compound into β-lactam derivatives via a tetrahydropyridone intermediate .

  • Acid-catalyzed ring-opening with HCl forms linear amino esters by cleaving the cyclopropane ring .

Table 3: Cycloaddition/Ring-Opening Examples

Reaction TypeConditionsProductKey Intermediate
Brandi-GuarnaToluene, 120°C, 8hβ-Lactam (e.g., 52, 53 in )Tetrahydropyridone
Acid-catalyzed cleavage6M HCl, reflux, 12hLinear γ-amino esterProtonated cyclopropane

Reaction Mechanisms

Key mechanistic insights include:

  • Radical pathways during thermal rearrangements, supported by ESR studies showing cyclopropyloxy radical intermediates .

  • Concerted processes in cyclopropane ring-opening, validated by DFT calculations .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride has been investigated for its potential therapeutic effects, particularly as an antimicrobial and anticancer agent.

Antimicrobial Activity:
Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various strains, including multidrug-resistant bacteria. For instance, in vitro assays revealed the following minimum inhibitory concentrations (MIC):

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Acinetobacter baumannii8 µg/mL
Staphylococcus aureus4 µg/mL
Escherichia coli16 µg/mL

The mechanism of action is believed to involve inhibition of key enzymes involved in bacterial DNA replication, similar to other spirocyclic compounds that target topoisomerases .

Case Study: Efficacy Against Multidrug-Resistant Strains
In a study involving mice infected with vancomycin-intermediate Staphylococcus aureus, treatment with this compound at a dosage of 100 mg/kg significantly reduced bacterial load compared to untreated controls, indicating its potential as a therapeutic agent against resistant infections.

Pharmacological Research

Preliminary research suggests that this compound may modulate specific biological pathways, potentially impacting various therapeutic areas:

  • Anticancer Properties: Studies are ongoing to explore its efficacy in inhibiting cancer cell proliferation.
  • Neuropharmacology: The compound is being evaluated for its interactions with neurotransmitter receptors, which could lead to novel treatments for neurological disorders.

Synthetic Applications

The compound serves as a versatile building block in organic synthesis, particularly for creating complex molecules and derivatives with potential biological activities. Its synthetic versatility allows for modifications that can enhance its pharmacological properties or alter its activity profile.

Synthesis Overview:
The synthesis typically involves multi-step organic reactions that yield derivatives with varied biological activities. These methods highlight the compound's potential for modification and optimization in drug development.

Industrial Applications

Beyond academic research, this compound has potential applications in materials science:

  • Development of New Materials: Its unique structure may contribute to the creation of novel polymers or materials with specific properties.
  • Chemical Processes: The compound can be utilized as an intermediate in the synthesis of other chemicals or as a catalyst in various reactions.

Mechanism of Action

The mechanism of action of Ethyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Ethyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride
  • Molecular Formula: C₆H₁₀ClNO₂
  • Molecular Weight : 163.60 g/mol
  • CAS No.: 1955498-09-5
  • Structure : Features a spirocyclic system combining a cyclopropane ring fused to a pyrrolidine-like nitrogen-containing ring, with an ethyl ester group at position 1 and a hydrochloride counterion.

Pharmacological Relevance: This compound is a conformationally restricted ("frozen") analog of L-glutamic acid, designed to limit rotation around the C3-C4 bond. Such rigidity enhances selectivity for ionotropic and metabotropic glutamate receptors, which are critical targets in neurological disorders (e.g., schizophrenia, Alzheimer’s disease) .

Synthesis :
Synthesized via stereoselective rhodium-catalyzed cyclopropanation of a D-serine-derived precursor, enabling precise control over the spirocyclic architecture .

Comparison with Structurally Similar Compounds

Ethyl 3-Azabicyclo[3.1.0]Hexane-1-Carboxylate Hydrochloride

  • CAS No.: 1989558-84-0
  • Molecular Formula: C₈H₁₂ClNO₂
  • Molecular Weight : 197.64 g/mol
  • Structural Differences: Replaces the spiro[2.3] system with a bicyclo[3.1.0] framework (norbornane-like structure). Larger ring system increases steric bulk but reduces spiro-induced strain.
  • Pharmacological Impact :
    • The bicyclo[3.1.0] system may exhibit lower binding affinity to glutamate receptors due to altered spatial orientation compared to the spiro[2.3] analog .

Ethyl 4-Amino-2-Oxabicyclo[2.1.1]Hexane-1-Carboxylate Hydrochloride

  • CAS No.: 104234-94-8
  • Molecular Formula: C₈H₁₄ClNO₃
  • Molecular Weight : 207.65 g/mol
  • Structural Differences: Contains an oxygen atom (oxa) in place of nitrogen (aza) in one ring.

Methyl 3-Azabicyclo[3.1.0]Hexane-1-Carboxylate Hydrochloride

  • CAS No.: 73799-64-1
  • Molecular Formula: C₇H₁₀ClNO₂
  • Molecular Weight : 183.62 g/mol
  • Structural Differences :
    • Methyl ester instead of ethyl ester, reducing lipophilicity.
    • Bicyclo[3.1.0] system lacks spirojunction, limiting conformational restriction.
  • Synthetic Utility :
    • Used as a precursor in medicinal chemistry for analogs with modified pharmacokinetic profiles .

Key Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Notes
Ethyl 5-azaspiro[2.3]hexane-1-carboxylate HCl 1955498-09-5 C₆H₁₀ClNO₂ 163.60 Spiro[2.3], ethyl ester, HCl salt High selectivity for glutamate receptors
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate HCl 1989558-84-0 C₈H₁₂ClNO₂ 197.64 Bicyclo[3.1.0], ethyl ester, HCl salt Reduced receptor affinity due to bulk
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate HCl 104234-94-8 C₈H₁₄ClNO₃ 207.65 Oxabicyclo, amino group, HCl salt Enhanced solubility, altered H-bonding
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate HCl 73799-64-1 C₇H₁₀ClNO₂ 183.62 Bicyclo[3.1.0], methyl ester, HCl salt Precursor for lipophilic analogs

Discussion of Structural and Functional Divergences

  • Spiro vs. Bicyclic Systems :
    • The spiro[2.3] framework in the target compound imposes greater conformational rigidity than bicyclo systems, enhancing receptor selectivity .
    • Bicyclo[3.1.0] and [2.1.1] systems introduce varied ring strain and steric effects, impacting binding kinetics.
  • Substituent Effects: Ethyl esters improve membrane permeability compared to methyl esters but may reduce metabolic stability . Amino or oxa substitutions modulate electronic properties, influencing target engagement .

Biological Activity

Ethyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride is a complex organic compound with potential pharmacological applications due to its unique spirocyclic structure. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₄ClNO₂
  • Molecular Weight : Approximately 191.66 g/mol
  • Structure : Characterized by a five-membered nitrogen-containing ring fused to a six-membered carbon ring, along with an ethyl ester functional group that enhances solubility in polar solvents.

The biological activity of this compound involves its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate various biological pathways by binding to these targets, although further research is necessary to elucidate the precise mechanisms involved.

Antimicrobial Properties

This compound has shown potential antimicrobial activity against various bacterial strains. This property suggests its applicability in developing new antimicrobial agents.

Central Nervous System (CNS) Activity

Some derivatives of the compound exhibit CNS activity, indicating potential therapeutic effects in neurological disorders. The exact nature of these effects and the pathways involved remain under investigation.

Case Studies and Experimental Data

Research has indicated that this compound may influence several biological systems:

  • Binding Affinity Studies : Interaction studies have demonstrated that the compound can bind effectively to specific enzymes, which may inhibit their activity and alter metabolic pathways.
  • Pharmacological Contexts : Preliminary pharmacological evaluations suggest that the compound could be beneficial in treating conditions related to its antimicrobial and CNS activities, although comprehensive clinical studies are still needed.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
Ethyl 5-azaspiro[2.3]hexane-1-carboxylate Spirocyclic structure with an ethyl groupPotential antimicrobial properties
Methyl 5-azaspiro[2.3]hexane-1-carboxylate Similar spirocyclic structure but with a methyl groupInvestigated for various biological activities
Azaspiro Compounds General class with diverse biological activitiesVaries widely depending on specific structures

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, emphasizing its versatility for modification into various derivatives for enhanced biological activity.

Q & A

Q. What is the structural rationale behind designing Ethyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride as a conformationally restricted analog?

This compound is designed to "freeze" the rotational freedom of L-glutamate derivatives, mimicking bioactive conformations for improved receptor binding. The spiro[2.3]hexane core restricts rotation around the C3-C4 bond, stabilizing specific diastereoisomers that align with target receptor geometries (e.g., metabotropic glutamate receptors). This approach enhances pharmacological selectivity by reducing entropic penalties during binding .

Q. What are the common synthetic strategies for preparing this compound?

Key steps include:

  • Cyclopropanation : Rhodium-catalyzed (Rh₂(OAc)₄) cyclopropanation of terminal alkenes (e.g., compound 18) using ethyl diazoacetate, yielding spirocyclic intermediates.
  • Reductive Amination : DIBAL reduction of ester groups to alcohols, followed by protection/deprotection steps.
  • Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. toluene) and catalyst loading to improve yields (23–60%) and diastereoselectivity .

Q. How is the stereochemical purity of this compound validated?

  • Chiral HPLC : Semi-preparative chiral chromatography resolves enantiomers (e.g., 49% and 33% major isomers).
  • NOE Studies : Nuclear Overhauser effect spectroscopy confirms spatial arrangements of substituents.
  • X-ray Crystallography : For unambiguous assignment of absolute configurations in resolved isomers .

Q. What safety precautions are required when handling this compound?

Based on GHS classifications:

  • Hazard Codes : H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).
  • Protocols : Use fume hoods, PPE (gloves, goggles), and avoid dust formation. In case of exposure, rinse with water for ≥15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in cyclopropanation yields across different reaction conditions?

Discrepancies arise from steric hindrance in α,β-unsaturated esters. Comparative analysis shows:

  • Corey-Chaykovsky Reaction : Low yields (<10%) due to poor substrate activation.
  • Rhodium Catalysis : Higher yields (51–60%) via optimized diazoacetate stoichiometry and solvent polarity (e.g., dichloromethane enhances electrophilicity).
  • Scale-Up Challenges : Tebbe olefination fails at larger scales, while Petasis olefination achieves 58% yield by minimizing side reactions .

Q. What methodologies improve diastereoselectivity in spirocyclic compound synthesis?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor transition-state alignment.
  • Catalyst Tuning : Rh₂(esp)₂ increases enantiomeric excess by stabilizing specific transition states.
  • Temperature Control : Lower temperatures (−20°C) reduce kinetic competition between pathways, favoring major isomers .

Q. How does the conformational rigidity of this compound impact its pharmacological activity?

  • Receptor Docking : The "frozen" spiro structure mimics the extended conformation of L-glutamate, enhancing affinity for metabotropic glutamate receptors (mGluRs).
  • In Vitro Assays : EC₅₀ values for mGluR5 inhibition correlate with diastereoisomer ratios, where the (1S,5R)-configured isomer shows 3-fold higher potency than minor forms .

Q. What analytical approaches detect and quantify impurities in synthesized batches?

  • HPLC-MS : Identifies byproducts like unreacted diazoacetate or de-esterified analogs.
  • ¹H-NMR Integration : Quantifies diastereomeric excess (e.g., 82% de for major isomers).
  • Elemental Analysis : Verifies hydrochloride counterion stoichiometry .

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

  • DFT Calculations : Predict lowest-energy conformers (e.g., equatorial vs. axial substituents) to prioritize synthetic targets.
  • Molecular Dynamics : Simulate receptor-ligand interactions to optimize spiro ring substituents for tighter binding .

Data Interpretation and Challenges

Q. How should researchers address inconsistent bioactivity data across diastereoisomers?

  • Isomer-Specific Assays : Test purified enantiomers separately using chiral HPLC-resolved samples.
  • Binding Kinetics : Surface plasmon resonance (SPR) quantifies on/off rates to differentiate steric vs. electronic effects.
  • Structural Overlays : Compare X-ray structures of isomers with receptor active sites to identify critical interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.